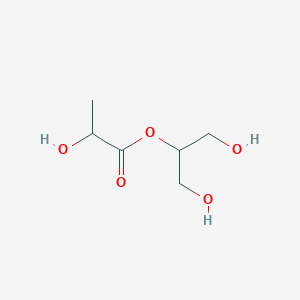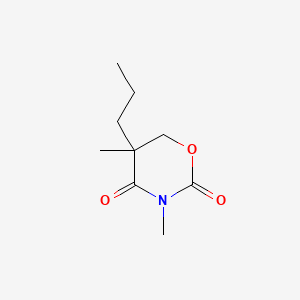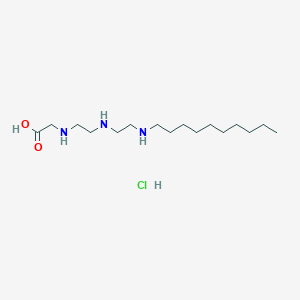
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound with the molecular formula C16H35N3O2·HCl. This compound is characterized by its unique structure, which includes a decylamine group attached to a glycine backbone through a two-step ethylamine linkage. It is commonly used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:
Formation of Decylamine Intermediate: Decylamine is synthesized through the reduction of decyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Ethylamine Linkage Formation: The decylamine is then reacted with ethylene diamine under controlled conditions to form N-(2-Decylaminoethyl)ethylenediamine.
Glycine Conjugation: The intermediate is further reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the hydrogenation and coupling reactions.
Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride exerts its effects involves:
Molecular Targets: Interacting with cell membranes and proteins due to its amphiphilic structure.
Pathways Involved: Modulating membrane fluidity and permeability, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Dodecylaminoethyl)amino)ethyl)glycine monohydrochloride
- N-(2-((2-Octylaminoethyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific decylamine group, which imparts distinct hydrophobic properties compared to its analogs with different alkyl chain lengths. This uniqueness makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics.
Properties
CAS No. |
21937-94-0 |
|---|---|
Molecular Formula |
C16H36ClN3O2 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H35N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21;/h17-19H,2-15H2,1H3,(H,20,21);1H |
InChI Key |
NSQSMKIMRNEILD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



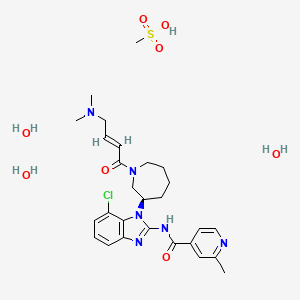



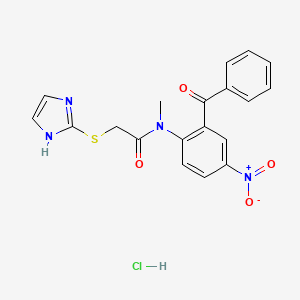
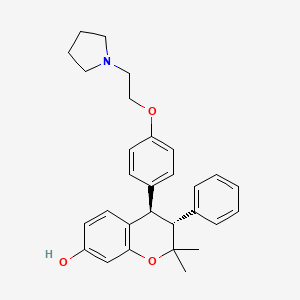



![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
